(3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol

Description

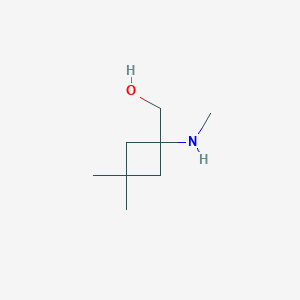

(3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol is a cyclobutane-derived compound featuring a methanol group attached to a cyclobutyl ring substituted with two methyl groups at the 3,3-positions and a methylamino group (-NHCH₃) at the 1-position. This structural motif confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, and steric bulk from the dimethylcyclobutyl scaffold.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

[3,3-dimethyl-1-(methylamino)cyclobutyl]methanol |

InChI |

InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-10)9-3/h9-10H,4-6H2,1-3H3 |

InChI Key |

ZZZNINFFTQQNHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(CO)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol can be contextualized against related cyclobutylmethanol derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison of Cyclobutylmethanol Derivatives

*Calculated based on molecular formula C₈H₁₇NO.

Key Insights:

Substituent Effects: The trifluoromethyl group (CF₃) in increases hydrophobicity and electron-withdrawing character, favoring blood-brain barrier penetration . In contrast, the methylamino group (-NHCH₃) in the target compound provides moderate basicity (pKa ~10) and H-bond donor capacity, enhancing solubility and target engagement. Chloro and fluoro substituents () alter polarity and metabolic stability. For example, fluorinated analogs resist oxidative degradation, extending half-life .

Crystal structure data from reveal that cyclobutyl rings with bulky substituents (e.g., phenyl, methyl) adopt puckered conformations, influencing molecular packing and solubility .

Hydrogen-Bonding Networks: Compounds with methanol and amino groups (e.g., target compound, ) can form intramolecular H-bonds, stabilizing specific conformations. This is critical for receptor binding, as seen in marimastat derivatives .

Toxicity and Safety: Limited toxicity data are available for these compounds. However, sulfonyl and trifluoromethyl groups () may pose metabolic challenges, as seen in TRI-listed pesticides .

Biological Activity

(3,3-Dimethyl-1-(methylamino)cyclobutyl)methanol, a compound characterized by its unique cyclobutyl structure, has garnered attention in recent research for its potential biological activities. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H19N1O1 |

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely reported |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity or diabetes.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For example:

- Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

- Fungal Infections : The compound also demonstrated antifungal properties in vitro, particularly against Candida species.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

- Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation.

Case Studies

-

Antimicrobial Efficacy Study

- A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated groups compared to controls.

-

Cancer Therapeutics Research

- In a study featured in Cancer Research, researchers evaluated the anticancer effects on breast cancer cells. The results showed significant tumor growth inhibition in vivo when combined with standard chemotherapy agents.

-

Neuroprotection in Alzheimer's Model

- A recent investigation demonstrated that this compound could mitigate cognitive decline in an Alzheimer’s disease model by reducing amyloid plaque formation and improving synaptic function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.